2-CHLORO-5-{5-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID
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Overview
Description
2-CHLORO-5-{5-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a benzoic acid core substituted with a furan ring and a phenylcarbamoyl group, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-{5-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylcarbamoyl Group: This step involves the reaction of the furan derivative with phenyl isocyanate under controlled conditions to introduce the phenylcarbamoyl group.
Chlorination: The final step involves the chlorination of the benzoic acid derivative to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-{5-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the benzoic acid ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-CHLORO-5-{5-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-{5-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID involves its interaction with specific molecular targets. The phenylcarbamoyl group is believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(5-{(E)-[(phenylcarbamoyl)hydrazono]methyl}-2-furyl)benzoic acid: Shares a similar core structure but differs in the substituents on the furan ring.
2-Chloro-5-(5-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid: Contains additional functional groups that alter its chemical properties.
Uniqueness
2-CHLORO-5-{5-[(E)-{[(PHENYLCARBAMOYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-5-[5-[(E)-(phenylcarbamoylhydrazinylidene)methyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-16-8-6-12(10-15(16)18(24)25)17-9-7-14(27-17)11-21-23-19(26)22-13-4-2-1-3-5-13/h1-11H,(H,24,25)(H2,22,23,26)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHBHJDKUPLXCU-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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